molecular formula C5H5NO2S2 B131573 4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide CAS No. 143654-19-7

4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide

Cat. No.: B131573
CAS No.: 143654-19-7
M. Wt: 175.2 g/mol
InChI Key: KRHLLQJKIIMCLR-UHFFFAOYSA-N
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Description

4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide is a heterocyclic compound characterized by a fused thiazole and thiophene ring system with a dioxide functional group. This compound is known for its electron-deficient nature and high oxidative stability, making it a valuable component in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiophene derivatives with thioamide compounds, followed by oxidation to introduce the dioxide functionality . The reaction conditions often involve the use of strong oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the oxidation step .

Chemical Reactions Analysis

Types of Reactions

4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide involves its interaction with molecular targets such as enzymes and receptors. The electron-deficient nature of the compound allows it to act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide is unique due to its specific ring fusion and dioxide functionality, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring high oxidative stability and electron-deficient characteristics .

Properties

IUPAC Name

4,6-dihydrothieno[3,4-d][1,3]thiazole 5,5-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S2/c7-10(8)1-4-5(2-10)9-3-6-4/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHLLQJKIIMCLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CS1(=O)=O)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449175
Record name 4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143654-19-7
Record name Thieno[3,4-d]thiazole, 4,6-dihydro-, 5,5-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143654-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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